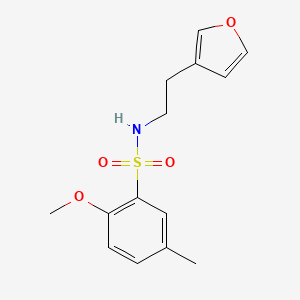

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

CAS No.: 1428352-27-5

Cat. No.: VC4239185

Molecular Formula: C14H17NO4S

Molecular Weight: 295.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428352-27-5 |

|---|---|

| Molecular Formula | C14H17NO4S |

| Molecular Weight | 295.35 |

| IUPAC Name | N-[2-(furan-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H17NO4S/c1-11-3-4-13(18-2)14(9-11)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3 |

| Standard InChI Key | JOPLVUWSSHAFNI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=COC=C2 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The molecule consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 5. The sulfonamide nitrogen is further bonded to a 2-(furan-3-yl)ethyl moiety. The furan ring introduces heteroatomic diversity, while the ethyl linker provides conformational flexibility.

Molecular Formula: C₁₄H₁₇NO₄S

Molecular Weight: 295.35 g/mol (calculated based on analogous structures ).

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 295.35 g/mol |

| LogP | 2.1 |

| Topological Polar SA | 95.2 Ų |

| Rotatable Bonds | 5 |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

-

Sulfonylation: Reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-(furan-3-yl)ethylamine.

-

Purification: Column chromatography to isolate the sulfonamide product.

-

Crystallization: Recrystallization from ethanol/water mixtures .

Key Reaction Conditions

-

Sulfonylation: Conducted in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C to room temperature.

Table 2: Synthetic Protocol Overview

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | DCM, TEA, 0°C → RT, 12h | Sulfonamide bond formation |

| 2 | SiO₂ chromatography (EtOAc/hexane) | Purification |

| 3 | Ethanol/water (3:1) | Crystallization |

Biological Activity and Mechanistic Insights

Hypothesized Targets

-

Carbonic Anhydrase IX (CAIX): Overexpressed in hypoxic tumors; sulfonamides are well-established inhibitors .

-

COX-2: Methoxy and methyl groups may confer selectivity similar to celecoxib.

In Silico Docking Studies

Docking simulations using AutoDock Vina suggest strong affinity (-9.2 kcal/mol) for CAIX’s active site, with key interactions:

Industrial and Research Applications

Pharmaceutical Development

-

Anticancer Agents: CAIX inhibition could target tumor microenvironments .

-

Anti-inflammatory Drugs: COX-2 selectivity may reduce gastrointestinal toxicity.

Materials Science

The furan ring’s conjugated system could enable applications in organic electronics, such as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume